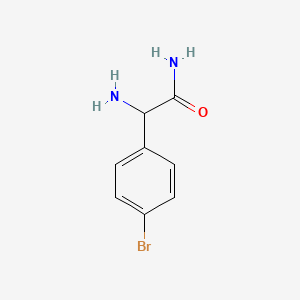
2-Amino-2-(4-bromofenil)acetamida
Descripción general
Descripción
“2-Amino-2-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O. It has a molecular weight of 229.08 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(4-bromophenyl)acetamide” is 1S/C8H9BrN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) . This indicates the presence of a bromophenyl group attached to an acetamide group via a carbon atom.
Aplicaciones Científicas De Investigación
Síntesis de fármacos
“2-Amino-2-(4-bromofenil)acetamida” se utiliza en la síntesis de diversos fármacos. Desempeña un papel crucial en el avance del campo de la química medicinal, que combina la química y la farmacología para diseñar y desarrollar nuevos compuestos farmacéuticos .
Actividad antimicrobiana
Los derivados de “this compound” han mostrado una prometedora actividad antimicrobiana . Por ejemplo, los compuestos d1, d2 y d3 han demostrado una actividad antimicrobiana significativa contra especies bacterianas tanto Gram-positivas como Gram-negativas .
Actividad anticancerígena
Algunos derivados de “this compound” han mostrado potencial como agentes anticancerígenos . Específicamente, se encontró que los compuestos d6 y d7 eran los más activos contra la línea celular de adenocarcinoma de mama humano positivo para el receptor de estrógeno (MCF7) .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular con compuestos activos de derivados de “this compound” . Estos estudios ayudan a comprender el modo de unión de estos compuestos con los receptores, lo cual es crucial en el diseño de fármacos .
Actividad antioxidante
Algunos derivados de “this compound” han mostrado una gran actividad antioxidante . Por ejemplo, los compuestos (E)-2-ciano-2-(5-metil-3,4-dihidrociclopenta[b]indol-1(2H)-ilideno)acetamida (120), (E)-2-(5-cloro-3,4-dihidrociclopenta[b]indol-1(2H)-ilideno)-2-cianoacetamida (121) y (118) mostraron una gran actividad en comparación con el fármaco de referencia .
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-2-(4-bromophenyl)acetamide may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Análisis Bioquímico
Biochemical Properties
2-Amino-2-(4-bromophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to alterations in nerve signal transmission. Additionally, 2-Amino-2-(4-bromophenyl)acetamide may interact with other biomolecules, such as receptors and transporters, affecting their function and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of 2-Amino-2-(4-bromophenyl)acetamide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with acetylcholinesterase can lead to changes in neurotransmitter levels, impacting neuronal communication and potentially leading to behavioral changes . Furthermore, 2-Amino-2-(4-bromophenyl)acetamide may affect oxidative stress levels within cells, influencing the balance between reactive oxygen species and antioxidant defenses .
Molecular Mechanism
At the molecular level, 2-Amino-2-(4-bromophenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in biochemical pathways. For instance, its binding to acetylcholinesterase inhibits the enzyme, preventing the breakdown of acetylcholine and resulting in increased levels of this neurotransmitter . This mechanism of action highlights the compound’s potential as a modulator of enzyme activity and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(4-bromophenyl)acetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-2-(4-bromophenyl)acetamide remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Amino-2-(4-bromophenyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Amino-2-(4-bromophenyl)acetamide may result in toxic effects, such as impaired motor function or behavioral alterations due to excessive inhibition of acetylcholinesterase . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Amino-2-(4-bromophenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation or conjugation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways influence the compound’s bioavailability and overall impact on cellular function.
Transport and Distribution
Within cells and tissues, 2-Amino-2-(4-bromophenyl)acetamide is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be actively transported into neurons, where it can exert its effects on neurotransmitter levels and neuronal signaling.
Subcellular Localization
The subcellular localization of 2-Amino-2-(4-bromophenyl)acetamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neurons, where it can interact with acetylcholinesterase and modulate neurotransmitter levels. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-amino-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAHHDPULBZDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950651-22-6 | |
| Record name | 2-amino-2-(4-bromophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)
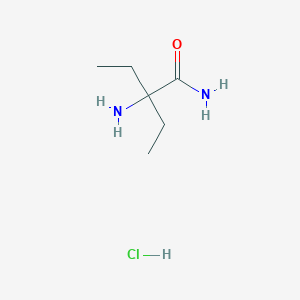
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)
![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)
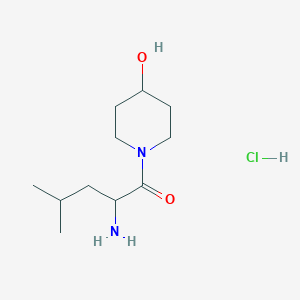
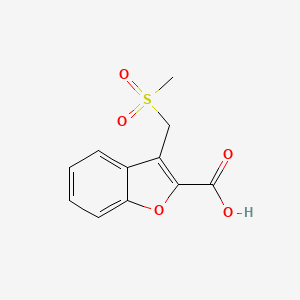
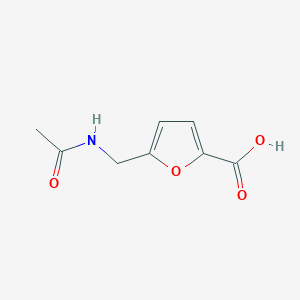
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)
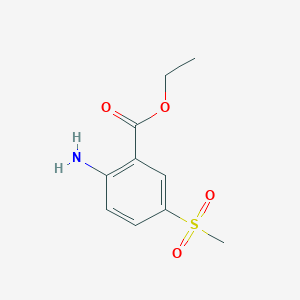
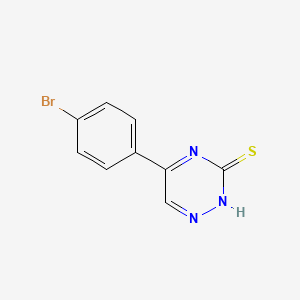
![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
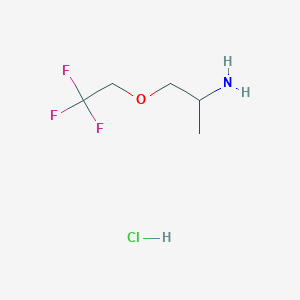
![4-[(1,3-Thiazolidin-4-yl)carbonyl]thiomorpholine hydrochloride](/img/structure/B1520266.png)
![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)